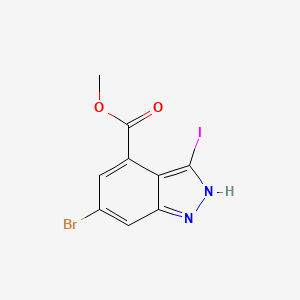

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrIN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZUZQGRXQHAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646401 | |

| Record name | Methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-89-7 | |

| Record name | Methyl 6-bromo-3-iodo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate typically involves the following key steps:

- Starting Material: The synthesis begins with a suitably substituted indazole precursor, often methyl 1H-indazole-4-carboxylate or a related derivative.

- Selective Halogenation: Introduction of bromine and iodine atoms at the 6- and 3-positions, respectively, through controlled halogenation reactions.

- Purification: Final purification usually involves recrystallization or chromatographic techniques to ensure high purity.

Detailed Preparation Methods

Halogenation of Indazole Derivatives

Bromination: The bromine atom at the 6-position is introduced by brominating the indazole core using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in solvents like dichloromethane. This step requires careful control of temperature and reaction time to achieve regioselectivity and avoid over-bromination.

Iodination: The iodine atom at the 3-position is typically introduced via electrophilic iodination using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3). This reaction can be performed under mild heating conditions to facilitate substitution without affecting other sensitive groups.

These halogenation steps are often performed sequentially, starting with bromination followed by iodination to ensure selective substitution at the desired positions.

Esterification and Functional Group Introduction

The methyl ester group at the 4-position is usually present in the starting material or introduced by esterification of the corresponding carboxylic acid with methanol under acidic or catalytic conditions.

In some synthetic routes, the carboxyl group is introduced earlier in the synthesis, for example, by oxidation of methyl groups or by using carboxylated indazole intermediates.

Representative Synthetic Route (Based on Related Indazole Derivatives)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material Preparation | Methyl 1H-indazole-4-carboxylate or related | Indazole scaffold with methyl ester at C4 |

| 2 | Bromination at C6 | Bromine or NBS, dichloromethane, room temperature | Introduction of bromine at position 6 |

| 3 | Iodination at C3 | Iodine, K2CO3, mild heating (e.g., 40-60°C) | Introduction of iodine at position 3 |

| 4 | Purification | Recrystallization or chromatography | Pure this compound |

Example from Patent Literature (Analogous Compound Preparation)

A patent describing preparation of 6-substituted indazole methyl esters outlines a method involving:

- Reacting 6-substituted indole-4-carboxylhydrazide with methanol and dichloromethane in the presence of an oxidant (e.g., 2-iodobenzoic acid) at 40°C.

- After reaction completion, aqueous sodium sulfite is added to quench excess oxidant.

- Organic layer is separated, dried, evaporated, and recrystallized to yield the methyl ester product with high yield (~78%).

Though this example is for 6-fluoro-1H-indazole-4-carboxylate methyl ester, the approach provides insight into the mild conditions and purification techniques applicable to halogenated indazole esters.

Comparative Notes on Similar Compounds

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate has been synthesized via multi-step reactions starting from simpler indazole derivatives, involving halogenation and functional group transformations. This indicates the feasibility of similar strategies for the iodo derivative.

Halogenation reactions for related compounds such as 6-bromo-3-chloro-4-(1H)indazole methyl carboxylate involve sequential halogenations with NBS and chlorinating agents like thionyl chloride or phosphorus pentachloride, demonstrating the controlled introduction of multiple halogens.

Research Findings and Optimization Considerations

Regioselectivity: Achieving selective halogenation at positions 3 and 6 requires optimization of reaction conditions, including reagent equivalents, solvent choice, temperature, and reaction time.

Yield and Purity: Purification by recrystallization from solvents such as ethyl acetate and n-heptane is effective in obtaining high purity products.

Scalability: Industrial synthesis may employ batch or continuous flow reactors, with careful monitoring to maintain selectivity and yield during scale-up.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | Methyl 1H-indazole-4-carboxylate or related |

| Bromination Agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Iodination Agent | Iodine (I2) with base (K2CO3) |

| Solvents | Dichloromethane, methanol, DMF (for some steps) |

| Temperature | Room temperature to 60°C depending on step |

| Purification | Recrystallization (ethyl acetate, n-heptane), chromatography |

| Yield | Typically 70-80% for analogous compounds |

| Reaction Time | Several hours per halogenation step |

| Scale-Up | Batch or continuous flow reactors possible |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is an indazole derivative with diverse applications in scientific research, particularly in medicinal chemistry . Its structure features a bromine atom at the 6-position and an iodine atom at the 3-position on the indazole ring .

Scientific Research Applications

- Medicinal Chemistry Indazole derivatives, including this compound, are valuable building blocks for synthesizing pharmacologically active compounds .

- Anti-cancer drug development Several FDA-approved small molecule anti-cancer drugs contain indazole scaffolds . These compounds have shown potential in inducing apoptosis via the mitochondrial apoptotic pathway .

- Chemical Synthesis This compound serves as an intermediate in synthesizing more complex molecules for drug development.

This compound has a molecular weight of 380.965 .

Relevant data includes:

Case Studies and Research Findings

- Anticancer Studies: Researchers have evaluated the efficacy of indazole derivatives on various cancer cell lines, revealing their potential as lead compounds for drug development targeting specific cancers. For example, compound 2f decreased the expression of Bcl-2 and increased that of cleaved caspase-3 and Bax, suggesting that 2f might induce apoptosis via the mitochondrial apoptotic pathway .

Mecanismo De Acción

The mechanism of action of Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of halogen atoms may enhance the compound’s binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Structural Similarities and Differences

Key structural analogs of methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate include halogen-substituted indazoles and ester derivatives. The table below highlights their substituent patterns and similarity scores (based on and ):

| Compound Name | Substituents (Positions) | CAS Number | Similarity Score |

|---|---|---|---|

| This compound | Br (6), I (3), COOMe (4) | 885523-08-0 | 1.00 (Reference) |

| Methyl 6-bromo-1H-indazole-4-carboxylate | Br (6), H (3), COOMe (4) | 885523-43-3 | 0.94 |

| 6-Bromo-3-chloro-1H-indazole-4-carboxylate | Br (6), Cl (3), COOMe (4) | 885523-85-3 | 0.84 (estimated) |

| 6-Bromo-1H-indazole-3-carboxylic acid | Br (6), H (4), COOH (3) | 1346702-54-2 | 0.84 |

Key Observations :

Physicochemical Properties

| Property | This compound | Methyl 6-bromo-1H-indazole-4-carboxylate | 6-Bromo-3-chloro-1H-indazole-4-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 395.97 | 269.07 | 304.52 |

| Halogen Atomic Radius (Å) | I (1.40), Br (1.14) | Br (1.14) | Cl (0.99), Br (1.14) |

| LogP (Predicted) | ~3.2 | ~2.5 | ~2.8 |

Notes:

Actividad Biológica

Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article aims to synthesize the existing knowledge on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C9H7BrI N2O2

- CAS Number : 885518-49-0

The compound features an indazole core, which is a bicyclic structure known for its diverse biological activities. The presence of bromine and iodine atoms enhances its lipophilicity and biological interactions.

Research indicates that this compound exhibits anti-cancer activity through several mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. Studies have demonstrated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and Bax, while reducing the anti-apoptotic protein Bcl-2 levels .

- Inhibition of Cell Proliferation : In vitro assays revealed that the compound significantly inhibits the proliferation of various cancer cell lines, including breast cancer (4T1 cells) and others. It was noted that treatment with this compound resulted in a complete inhibition of colony formation at certain concentrations .

- Impact on Mitochondrial Function : The compound affects mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) levels, which are critical mediators of apoptosis .

- Multi-target Inhibition : Preliminary studies suggest that this compound may act as a multi-target inhibitor rather than a specific kinase inhibitor, with moderate inhibition rates against certain tyrosine kinases .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated across various cancer cell lines. The following table summarizes its effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4T1 (Breast Cancer) | <5 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 10 | Inhibits proliferation and induces ROS |

| SW480 (Colorectal) | 15 | Multi-target inhibition |

| MDA-MB-231 (Breast) | 12 | Induces apoptotic markers |

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

- Study on Breast Cancer Cells : A study focused on the effects of this compound on 4T1 breast cancer cells demonstrated significant cytotoxic effects, with complete inhibition of colony formation observed at concentrations around 5 µM. The study highlighted the role of ROS in mediating apoptosis through mitochondrial pathways .

- In Vivo Evaluation : Further investigations are warranted to assess the anti-cancer efficacy in animal models, particularly using xenograft models to evaluate tumor growth suppression without significant side effects .

- Target Prediction Studies : Utilizing tools like Swiss Target Prediction, researchers have identified potential targets for this compound, indicating its multifaceted action against various signaling pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate?

- Answer : The compound is typically synthesized via halogenation and coupling reactions. A key approach involves Suzuki-Miyaura cross-coupling using palladium catalysts, as demonstrated in similar indazole derivatives (e.g., coupling methyl 6-bromo-1H-indazole-4-carboxylate with boronic esters under basic conditions) . Sequential halogenation (e.g., bromination followed by iodination) may also be employed, requiring precise temperature control (0–5°C for bromine substitution) and anhydrous solvents like DMF or THF. Reaction progress is monitored via TLC or LC-MS to ensure intermediate purity.

Q. How is this compound characterized structurally?

- Answer : Characterization involves:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., deshielded protons near electronegative halogens) .

- IR Spectroscopy : Identification of ester carbonyl stretches (~1700 cm⁻¹) and indazole N-H vibrations (~3400 cm⁻¹) .

- Mass Spectrometry (EI-MS or HRMS) : Verification of molecular ion peaks (e.g., m/z 380.965 for [M+H]+) .

- X-ray Crystallography : For definitive structural confirmation using programs like SHELXL for refinement .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Answer : The iodo substituent at position 3 is highly reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira) due to favorable C-I bond dissociation energy. The bromine at position 6 is less reactive but can participate in Ullmann or Buchwald-Hartwig couplings under elevated temperatures (80–120°C) with CuI/Pd catalysts. The methyl ester at position 4 can undergo hydrolysis to carboxylic acids under basic conditions (LiOH/THF/H₂O) .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software?

- Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is required.

- Structure Solution : Use SHELXD for dual-space recycling to locate heavy atoms (Br, I) via Patterson methods .

- Refinement : SHELXL refines positional and thermal parameters, with Halogen Bonding (XB) analysis to assess intermolecular interactions (e.g., C-I⋯N contacts).

- Validation : Mercury CSD 2.0 can visualize packing motifs and void spaces, ensuring structural accuracy .

Q. How do substituent electronic effects influence the biological activity of indazole derivatives like this compound?

- Answer :

- Steric and Electronic Profiles : The electron-withdrawing Br and I substituents enhance electrophilicity, making the compound a candidate for kinase inhibition (e.g., targeting ATP-binding pockets).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-Cl or 6-F substitutions) to evaluate potency shifts. For example, 3-iodo derivatives show improved hydrophobic interactions in enzyme assays vs. chloro analogs .

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity and binding affinities.

Q. How should researchers address contradictions in reported reactivity data for halogenated indazoles?

- Answer :

- Condition Optimization : Varying catalysts (PdCl₂ vs. Pd(PPh₃)₄) or solvents (DMSO vs. DMF) can resolve discrepancies in coupling yields.

- Byproduct Analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., dehalogenation or ester hydrolysis).

- Cross-Study Comparison : Reconcile data with structurally similar compounds (e.g., methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate vs. indazole derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.